(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine
Brand Name: Vulcanchem
CAS No.: 626209-40-3
VCID: VC6111796
InChI: InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3
SMILES: CC1=CC=C(C=C1)CNCCCN2C=CN=C2
Molecular Formula: C14H19N3
Molecular Weight: 229.327

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine

CAS No.: 626209-40-3

Cat. No.: VC6111796

Molecular Formula: C14H19N3

Molecular Weight: 229.327

* For research use only. Not for human or veterinary use.

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine - 626209-40-3

Specification

CAS No. 626209-40-3
Molecular Formula C14H19N3
Molecular Weight 229.327
IUPAC Name 3-imidazol-1-yl-N-[(4-methylphenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3
Standard InChI Key MFYSUMVTHDCUFZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNCCCN2C=CN=C2

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular formula of (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol . The structure comprises three distinct moieties:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

  • Propyl linker: A three-carbon chain connecting the imidazole to the amine group.

  • 4-Methylbenzyl group: A benzene ring substituted with a methyl group at the para position, attached to the amine via a methylene bridge.

The spatial arrangement of these groups was corroborated by X-ray crystallography in related imidazole derivatives, which revealed triclinic crystal systems with unit cell parameters such as a = 9.0366 Å and b = 11.5690 Å . These structural insights are critical for understanding the compound’s reactivity and intermolecular interactions.

Electronic and Spectroscopic Features

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been employed to predict the electronic properties of analogous imidazole-containing compounds . Key findings include:

  • Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the imidazole ring, while the lowest unoccupied orbital (LUMO) resides on the benzyl group, suggesting charge transfer potential.

  • Vibrational Frequencies: Infrared (IR) spectra of similar structures show characteristic N–H stretching at ~3400 cm⁻¹ and C–N vibrations at 1250–1350 cm⁻¹ .

  • NMR Chemical Shifts: Experimental ¹H-NMR data for related compounds reveal imidazole proton resonances at δ 7.6–7.8 ppm and benzyl methyl signals at δ 2.3 ppm .

Synthesis and Manufacturing

Synthetic Routes

While explicit details for (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine are scarce, analogous compounds suggest a multi-step synthesis:

  • Imidazole Alkylation: Reaction of imidazole with 1-bromo-3-chloropropane yields 3-(imidazol-1-yl)propyl chloride.

  • Benzylamine Formation: 4-Methylbenzylamine is prepared via reduction of 4-methylbenzonitrile using LiAlH₄.

  • Coupling Reaction: The propyl chloride intermediate reacts with 4-methylbenzylamine under basic conditions (e.g., K₂CO₃) to form the final product.

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring alkylation occurs exclusively at the imidazole’s N1 position.

  • Purification: Removing byproducts such as unreacted benzylamine or dialkylated species.
    Industrial-scale production has been discontinued, likely due to low demand or regulatory hurdles .

Physicochemical Properties

Thermal and Solubility Data

Although direct measurements are unavailable, predictions based on structural analogs indicate:

  • Melting Point: Estimated 120–140°C (similar to N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water .

Stability and Reactivity

The compound is sensitive to:

  • Moisture: Hydrolysis of the amine group may occur under humid conditions .

  • Oxidation: The benzyl group is susceptible to radical-mediated oxidation, necessitating inert storage environments .

Applications and Biological Relevance

Medicinal Chemistry

Imidazole derivatives are prominent in drug discovery due to their ability to modulate biological targets. Potential applications include:

  • GPCR Modulation: Structural analogs exhibit affinity for G protein-coupled receptors (GPCRs), implicating roles in inflammation and oncology.

  • Enzyme Inhibition: Imidazole’s nitrogen atoms can coordinate with metalloenzyme active sites, as seen in antifungal agents .

Materials Science

The compound’s nonlinear optical (NLO) properties, predicted via DFT to exceed urea’s performance , suggest utility in:

  • Photonic Devices: As a chromophore in frequency-doubling crystals.

  • Organic Semiconductors: Charge transport layers in OLEDs.

Comparative Analysis with Structural Analogs

Compound NameStructural VariationKey Differences
N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amineChlorine substituentEnhanced metabolic stability
3-(1H-Imidazol-1-yl)-N-(3-methylbenzyl)propan-1-amineMethyl substituentAltered receptor binding affinity

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